molecular formula C15H10Cl2N2OS B15172802 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one CAS No. 918107-83-2

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one

Cat. No.: B15172802
CAS No.: 918107-83-2
M. Wt: 337.2 g/mol
InChI Key: QCFCKYCOAKXIEZ-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound featuring a thiazolone core substituted with chlorine atoms at positions 4 and 3. The molecule is further modified by a phenyl(pyridin-2-yl)methyl group at position 2, introducing aromatic and pyridine moieties.

The dichloro substitution likely enhances electrophilicity and stability, while the pyridine ring may improve bioavailability through hydrogen bonding or π-π stacking interactions.

Properties

CAS No.

918107-83-2

Molecular Formula

C15H10Cl2N2OS

Molecular Weight

337.2 g/mol

IUPAC Name

4,5-dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3-one

InChI

InChI=1S/C15H10Cl2N2OS/c16-12-14(17)21-19(15(12)20)13(10-6-2-1-3-7-10)11-8-4-5-9-18-11/h1-9,13H

InChI Key

QCFCKYCOAKXIEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)N3C(=O)C(=C(S3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of hydrazonoyl halides with various precursors under controlled conditions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or other reduced derivatives.

Scientific Research Applications

4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial DNA gyrase or other essential enzymes, disrupting cellular functions and leading to antimicrobial activity .

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of heterocyclic derivatives, many of which are documented in patents for pest control. Key structural analogs include:

Compound Name (Example) Core Structure Key Substituents Potential Applications
4,5-Dichloro-2-[phenyl(pyridin-2-yl)methyl]-1,2-thiazol-3(2H)-one Thiazolone 4,5-dichloro; phenyl(pyridin-2-yl)methyl Agrochemical (inferred)
2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one Triazole-thioether 4,5-dimethyl triazole; pyrrole-acetyl Unknown (structural analog)
3-[4,5-Dihydro-4-(2-propen-1-yl)-5-thioxo-1H-1,2,4-triazol-3-yl]-1-(phenylmethyl)-2(1H)-pyridinone Triazol-thione + pyridinone Allyl-substituted triazol-thione; benzyl-pyridinone Unknown (structural analog)

Key Observations :

  • Heterocyclic Core: The thiazolone core in the target compound differs from triazole or pyridinone cores in analogs. Thiazolones are less common in the provided evidence, suggesting unique reactivity or target specificity.
  • Substituent Effects : The dichloro substitution in the target compound contrasts with trifluoromethyl, nitro, or thioether groups in analogs (e.g., N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ). Chlorine may offer a balance between electronegativity and steric bulk compared to fluorine-based groups.

Functional Group Analysis

  • Pyridine/Phenyl Hybrids : The phenyl(pyridin-2-yl)methyl group in the target compound is structurally distinct from simpler pyridinyl or phenyl substituents in analogs (e.g., N-cyclopropyl-2-(3-pyridinyl)-2H-indazole-4-carboxamide ). This hybrid group may enhance binding to nicotinic acetylcholine receptors, a common target in insecticides.
  • Chlorine vs. Fluorine : Fluorinated analogs (e.g., trifluoroethyl or pentafluoroethyl derivatives ) prioritize hydrophobicity and metabolic stability, while dichloro substitution may favor electrophilic reactivity or cost-effective synthesis.

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